Azetidin-3-yl(morpholino)methanone
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Overview
Description
Azetidin-3-yl(morpholino)methanone is a compound that features a four-membered azetidine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of azetidine-3-carboxylic acid derivatives, which are reacted with morpholine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of azetidin-3-yl(morpholino)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced to the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the azetidine ring .
Scientific Research Applications
Azetidin-3-yl(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of azetidin-3-yl(morpholino)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and the morpholine group’s presence contribute to its reactivity and ability to interact with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Azetidine: A simpler analog with a four-membered ring but without the morpholine group.
Morpholine: A six-membered ring compound with nitrogen and oxygen atoms, lacking the azetidine ring.
Uniqueness: Azetidin-3-yl(morpholino)methanone is unique due to the combination of the azetidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPKTKNBPAPBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734835 |
Source
|
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-39-4 |
Source
|
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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